molecular formula C16H15NO3 B2685697 Benzyl 2-acetylphenylcarbamate CAS No. 314773-75-6

Benzyl 2-acetylphenylcarbamate

Cat. No.: B2685697
CAS No.: 314773-75-6
M. Wt: 269.3
InChI Key: ZMZLIPVMFDVDRJ-UHFFFAOYSA-N
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Description

Benzyl 2-acetylphenylcarbamate is an organic compound with the molecular formula C16H15NO3. It is a derivative of carbamate, featuring a benzyl group and an acetylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-acetylphenylcarbamate can be synthesized through the reaction of benzyl chloroformate with 2-acetylphenylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetylphenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include benzyl alcohol and benzaldehyde derivatives.
  • Reduction products include amine and alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-acetylphenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of benzyl 2-acetylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the acetylphenyl group.

    2-Acetylphenyl carbamate: Similar structure but lacks the benzyl group.

    Phenyl carbamate: Lacks both the benzyl and acetyl groups.

Uniqueness: Benzyl 2-acetylphenylcarbamate is unique due to the presence of both benzyl and acetylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Benzyl 2-acetylphenylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its stability and ability to participate in various biological interactions. The structural formula can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{3}

This compound's structure allows it to engage in hydrogen bonding and other intermolecular interactions, making it a promising candidate for drug development and enzyme inhibition studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of drug design where enzyme modulation is desired .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens through its interaction with microbial enzymes or cellular components .
  • Anticancer Activity : Research has indicated that compounds with similar structures may possess anticancer properties. The ability to modulate cell signaling pathways could be a mechanism through which this compound exerts its effects on cancer cells .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts. Below is a summary of significant findings:

StudyFindings
Study 1 Investigated the compound's potential as an enzyme inhibitor, demonstrating effective inhibition against specific target enzymes involved in metabolic pathways.
Study 2 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study 3 Assessed cytotoxic effects on cancer cell lines, indicating that the compound could reduce cell viability at certain concentrations .

Case Studies

  • Enzyme Inhibition Study : A study conducted on the interaction of this compound with acetylcholinesterase revealed that the compound exhibited significant inhibitory effects, with an IC50 value indicating effective binding to the enzyme's active site. This suggests potential applications in treating conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial.
  • Antimicrobial Activity Assessment : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies.
  • Cytotoxicity Evaluation : A study involving human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations, suggesting its potential role as an anticancer agent. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Properties

IUPAC Name

benzyl N-(2-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZLIPVMFDVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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